DU125530

Description

DU 125530 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No. |

161611-99-0 |

|---|---|

Molecular Formula |

C23H26ClN3O5S |

Molecular Weight |

492.0 g/mol |

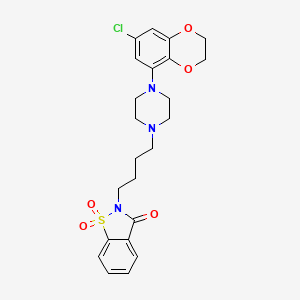

IUPAC Name |

2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]butyl]-1,1-dioxo-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C23H26ClN3O5S/c24-17-15-19(22-20(16-17)31-13-14-32-22)26-11-9-25(10-12-26)7-3-4-8-27-23(28)18-5-1-2-6-21(18)33(27,29)30/h1-2,5-6,15-16H,3-4,7-14H2 |

InChI Key |

LYXKFNHUJJDTIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C5C(=CC(=C4)Cl)OCCO5 |

Appearance |

Solid powder |

Other CAS No. |

161611-99-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,2-benzisothiazol-3(2H)-one, 2-(4-(4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)butyl)-, 1,1-dioxide 2-(4-(4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)butyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide DU 125530 DU-125530 |

Origin of Product |

United States |

Foundational & Exploratory

DU125530: A Technical Guide to its Mechanism of Action at 5-HT(1A) Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of DU125530 at the serotonin 1A (5-HT(1A)) receptor. This compound is a potent and selective antagonist with significant implications for research in neuropsychopharmacology. This document details its binding profile, functional effects on receptor signaling, and the experimental methodologies used to elucidate its pharmacological characteristics.

Core Mechanism of Action

This compound acts as a silent antagonist at both presynaptic and postsynaptic 5-HT(1A) receptors.[1][2][3] Its high affinity and selectivity for the 5-HT(1A) receptor subtype enable it to effectively block the receptor's activation by the endogenous neurotransmitter serotonin (5-HT) and other 5-HT(1A) agonists.[1][4][5] Unlike agonists or partial agonists, this compound does not elicit an intrinsic response upon binding; instead, it occupies the receptor binding site, thereby preventing the initiation of downstream intracellular signaling cascades.[2][3]

The primary consequence of this compound's antagonist action at presynaptic 5-HT(1A) autoreceptors, located on serotonergic neurons in the raphe nuclei, is the prevention of the negative feedback mechanism that normally inhibits serotonin synthesis and release.[1][2] By blocking these autoreceptors, this compound can lead to an increase in the firing rate of serotonergic neurons and enhanced serotonin release in projection areas.[2] At postsynaptic 5-HT(1A) receptors, located on non-serotonergic neurons in various brain regions, this compound blocks the effects of serotonin, which can have diverse functional consequences depending on the specific neuronal circuit.[1][3]

Quantitative Data Presentation

The binding affinity of this compound for the 5-HT(1A) receptor and its selectivity over other serotonin receptor subtypes have been quantified through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating a higher affinity.

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT(1A) | 0.7 | [1] |

| 5-HT(1B) | 890 | [1] |

| 5-HT(1D) | 1200 | [1] |

| 5-HT(2A) | 240 | [1] |

| 5-HT(2C) | 750 | [1] |

| 5-HT(3) | 1100 | [1] |

Table 1: Binding Affinity (Ki) of this compound for various serotonin receptor subtypes. The data clearly demonstrates the high affinity and selectivity of this compound for the 5-HT(1A) receptor.[1]

Signaling Pathways

The 5-HT(1A) receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Agonist binding to the receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as a silent antagonist, blocks this signaling cascade.

Experimental Protocols

The pharmacological profile of this compound has been characterized using a variety of in vitro and in vivo experimental techniques.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for 5-HT(1A) receptors.

Methodology: Competition binding assays are performed using radiolabeled ligands that specifically bind to 5-HT(1A) receptors, such as [³H]8-OH-DPAT (an agonist) or [³H]WAY-100635 (an antagonist). Cell membranes expressing 5-HT(1A) receptors are incubated with a fixed concentration of the radioligand and varying concentrations of this compound. The amount of radioligand binding is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To assess the effect of this compound on extracellular serotonin levels in the brain.

Methodology: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., rat or mouse), such as the medial prefrontal cortex.[4] Artificial cerebrospinal fluid is perfused through the probe, and the dialysate, containing extracellular fluid from the surrounding brain tissue, is collected. The concentration of serotonin in the dialysate is measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED). This compound can be administered systemically (e.g., via subcutaneous injection) to observe its effect on basal serotonin levels or its ability to block the effects of a 5-HT(1A) agonist.[1][4]

Electrophysiological Recordings

Objective: To examine the effect of this compound on the firing rate of serotonergic neurons.

Methodology: In vivo extracellular single-unit recordings are performed in the dorsal raphe nucleus of an anesthetized animal. A microelectrode is lowered into the brain to record the action potentials of individual serotonergic neurons. The baseline firing rate of these neurons is established. A 5-HT(1A) agonist, such as 8-OH-DPAT, is administered, which typically suppresses the firing of these neurons. This compound is then administered to determine if it can block or reverse this suppression, demonstrating its antagonist activity at the 5-HT(1A) autoreceptor.[2]

Conclusion

This compound is a highly potent and selective 5-HT(1A) receptor antagonist. Its mechanism of action as a silent antagonist at both presynaptic and postsynaptic receptors has been thoroughly characterized through a combination of in vitro binding assays, in vivo neurochemical monitoring, and electrophysiological recordings. This profile makes this compound an invaluable tool for researchers investigating the role of the 5-HT(1A) receptor in various physiological and pathological processes and for the development of novel therapeutic agents targeting the serotonergic system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Unveiling DU125530: A Technical Overview of a Selective 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DU125530, a potent and selective 5-HT1A receptor antagonist. This document outlines its chemical structure, pharmacological properties, and the experimental methodologies used in its characterization. The information is intended to support further research and development efforts in the field of neuropharmacology.

Chemical Structure and Properties

This compound, chemically identified as 2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]butyl]-1,2-benzisothiazol-3(2H)-one-1,1-dioxide, is a compound with a significant affinity for serotonin 5-HT1A receptors.[1][2] Its molecular formula is C23H26ClN3O5S.[1]

| Property | Value |

| Molecular Formula | C23H26ClN3O5S |

| Monoisotopic Mass | 491.12817 Da |

| XlogP (predicted) | 3.3 |

| SMILES | C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C5C(=CC(=C4)Cl)OCCO5 |

| Table 1: Key Chemical Properties of this compound.[1] |

Pharmacological Profile

This compound functions as a silent antagonist at both pre- and post-synaptic 5-HT1A receptors.[3][4] It exhibits a high affinity for these receptors in the low nanomolar range in both rat and human brain tissue.[3][5] The primary mechanism of action involves blocking the negative feedback loop mediated by 5-HT1A autoreceptors on serotonin neurons.[3][5] This action potentiates the increase in extracellular serotonin levels when co-administered with selective serotonin reuptake inhibitors (SSRIs).[3]

Experimental Protocols

The characterization of this compound has involved several key experimental techniques, as detailed below.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for 5-HT1A receptors.

Methodology:

-

Tissue Preparation: Brain tissue from rats and humans was homogenized and centrifuged to prepare membrane fractions containing the 5-HT1A receptors.

-

Radioligand Binding: The membranes were incubated with a specific radiolabeled 5-HT1A receptor agonist (e.g., [3H]8-OH-DPAT) or antagonist (e.g., [3H]WAY-100635) in the presence of varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand were separated by rapid filtration. The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.

In Vivo Electrophysiology

Objective: To assess the antagonist properties of this compound on the firing rate of serotonin neurons in the dorsal raphe nucleus.

Methodology:

-

Animal Preparation: Anesthetized rats were placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode was lowered into the dorsal raphe nucleus to record the extracellular activity of single serotonin neurons.

-

Drug Administration: The 5-HT1A receptor agonist 8-OH-DPAT was administered to suppress the firing of serotonin neurons. Subsequently, this compound was administered to determine its ability to reverse this suppression.

-

Data Recording and Analysis: The firing rate of the neurons was recorded before and after drug administration. The antagonist effect of this compound was quantified by its ability to restore the baseline firing rate.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular serotonin levels in the brain, particularly in combination with an SSRI.

Methodology:

-

Probe Implantation: A microdialysis probe was stereotaxically implanted in a specific brain region of interest (e.g., prefrontal cortex) of a freely moving rat.

-

Perfusion and Sampling: The probe was perfused with artificial cerebrospinal fluid. The dialysate, containing extracellular fluid from the brain, was collected at regular intervals.

-

Drug Administration: An SSRI (e.g., fluoxetine) was administered, followed by the administration of this compound.

-

Neurotransmitter Analysis: The concentration of serotonin in the dialysate samples was quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in extracellular serotonin levels over time were calculated and compared between different treatment groups.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the 5-HT1A receptor and a typical experimental workflow for evaluating the effect of this compound.

Caption: this compound action on 5-HT1A receptors.

Caption: Electrophysiology workflow for this compound.

Clinical Trial Insights

A double-blind, randomized, placebo-controlled clinical trial was conducted to evaluate the efficacy of this compound in accelerating the antidepressant effects of fluoxetine in patients with major depressive disorder.[5][6] The study involved adult patients aged 18 to 70 diagnosed with unipolar major depression.[6] While preclinical data suggested a synergistic effect, the clinical trial did not demonstrate an acceleration or augmentation of the antidepressant action of fluoxetine when combined with this compound.[3][5] This outcome suggests that the blockade of postsynaptic 5-HT1A receptors may counteract the benefits of blocking presynaptic autoreceptors.[4][5]

| Parameter | Value |

| Clinical Trial Identifier | NCT01119430 |

| Condition | Major Depressive Disorder |

| Intervention | Fluoxetine + this compound vs. Fluoxetine + Placebo |

| Number of Participants | 50 |

| Primary Outcome | Change in Hamilton Depression Rating Scale (HDRS-17) score |

| Table 2: Overview of the Clinical Trial for this compound.[5][6] |

References

- 1. PubChemLite - this compound (C23H26ClN3O5S) [pubchemlite.lcsb.uni.lu]

- 2. The putative 5-HT1A receptor antagonist this compound blocks the discriminative stimulus of the 5-HT1A receptor agonist flesinoxan in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

In-Depth Technical Guide to the Pharmacological Properties of DU125530

This technical guide provides a comprehensive overview of the pharmacological properties of DU125530, a potent and selective 5-HT1A receptor antagonist. The information is intended for researchers, scientists, and drug development professionals, presenting key data in a structured format, detailing experimental protocols, and visualizing complex biological pathways and workflows.

Core Pharmacological Profile

This compound is characterized as a high-affinity, silent antagonist of the serotonin 1A (5-HT1A) receptor. It exhibits low nanomolar potency and binds with equal affinity to both presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, and postsynaptic 5-HT1A receptors found in various brain regions.[1] Its primary mechanism of action involves blocking the effects of endogenous serotonin and synthetic 5-HT1A agonists at these receptors.

Receptor Binding Affinity

The binding affinity of this compound for various serotonin receptor subtypes has been quantified through in vitro binding assays. The data clearly demonstrates its high selectivity for the 5-HT1A receptor.

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 0.7 |

| 5-HT1B | 890 |

| 5-HT1D | 1200 |

| 5-HT2A | 240 |

| 5-HT2C | 750 |

| 5-HT3 | 1100 |

Preclinical and Clinical Findings

Preclinical studies have demonstrated that this compound effectively antagonizes the physiological effects induced by 5-HT1A receptor agonists, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), and selective serotonin reuptake inhibitors (SSRIs).[1] Notably, it has been shown to augment the increase in extracellular serotonin levels induced by SSRIs by blocking the negative feedback mechanism mediated by presynaptic 5-HT1A autoreceptors.[1]

A key clinical trial (NCT01119430) investigated the potential of this compound to accelerate and enhance the antidepressant effects of fluoxetine in patients with major depressive disorder. The study, however, concluded that the addition of this compound to fluoxetine treatment did not lead to a faster onset of action or an augmentation of the antidepressant response.[1] This finding suggests that the blockade of postsynaptic 5-HT1A receptors by this compound may counteract the therapeutic benefits of enhanced serotonergic neurotransmission.[1]

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the pharmacological properties of this compound.

Receptor Autoradiography

This technique was employed to determine the binding characteristics of this compound to 5-HT1A receptors in brain tissue.

1. Tissue Preparation:

-

Male Wistar rats are sacrificed, and their brains are rapidly removed and frozen in isopentane at -40°C.

-

Coronal brain sections (10-20 µm thickness) are cut using a cryostat and thaw-mounted onto gelatin-coated slides.

2. Binding Assay:

-

Slides are pre-incubated in a buffer solution to remove endogenous ligands.

-

Sections are then incubated with a specific radioligand for the 5-HT1A receptor, such as the agonist [3H]8-OH-DPAT or the antagonist [3H]WAY-100635, in the presence of varying concentrations of this compound to determine its inhibitory constant (Ki).

-

Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a non-radiolabeled 5-HT1A ligand.

3. Washing and Visualization:

-

After incubation, slides are washed in ice-cold buffer to remove unbound radioligand.

-

A rapid rinse in distilled water is performed to remove buffer salts.

-

The dried slides are then apposed to a phosphor-imaging plate or autoradiographic film.

4. Data Analysis:

-

The resulting autoradiograms are quantified using a computerized image analysis system. The optical density in different brain regions is measured and compared to tritium standards to determine the concentration of bound radioligand.

Intracerebral Microdialysis

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

1. Surgical Implantation:

-

Rats are anesthetized and a guide cannula is stereotaxically implanted into the target brain region, such as the dorsal raphe nucleus or prefrontal cortex.

-

The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.

2. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). The composition of the aCSF is typically: 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2.

-

Dialysate samples are collected at regular intervals (e.g., 20 minutes) into vials containing an antioxidant solution.

3. Neurochemical Analysis:

-

The concentration of serotonin and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

4. Drug Administration:

-

This compound or other pharmacological agents can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis) to assess their effects on neurotransmitter levels.

In Vivo Electrophysiology

This technique is used to measure the firing activity of individual neurons, particularly serotonergic neurons in the dorsal raphe nucleus.

1. Animal Preparation:

-

Rats are anesthetized, and their heads are fixed in a stereotaxic frame.

-

A small burr hole is drilled in the skull above the dorsal raphe nucleus.

2. Single-Unit Recording:

-

A glass microelectrode is slowly lowered into the brain to the location of the dorsal raphe nucleus.

-

The electrical activity of individual neurons is recorded. Serotonergic neurons are typically identified by their slow, regular firing rate (0.5-2.5 Hz) and long-duration action potentials.[2][3]

3. Drug Application:

-

The effects of this compound and other compounds on neuronal firing are assessed following systemic administration or local application through iontophoresis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vivo characterization.

Caption: this compound action on pre- and postsynaptic 5-HT1A receptor signaling.

Caption: Experimental workflow for in vivo characterization of this compound.

References

- 1. Single-unit recordings at dorsal raphe nucleus in the awake-anesthetized rat: spontaneous activity and responses to cutaneous innocuous and noxious stimulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An electrophysiological evaluation of serotonergic dorsal raphe neurons in Maudsley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological and pharmacological characterization of serotonergic dorsal raphe neurons recorded extracellularly and intracellularly in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to DU125530: A Non-selective Pre- and Post-synaptic 5-HT(1A) Receptor Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DU125530, a potent and selective antagonist for the serotonin 1A (5-HT1A) receptor. This compound exhibits high affinity and equivalent potency at both pre-synaptic autoreceptors and post-synaptic heteroreceptors.[1][2] This document details the pharmacological profile of this compound, including its binding affinities and functional characteristics as a silent antagonist. Key experimental methodologies utilized in its characterization, such as receptor binding assays, functional assays, and in vivo microdialysis, are described in detail. Furthermore, relevant signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action. The guide concludes with a discussion of the implications of its non-selective antagonism, particularly in the context of its preclinical promise and clinical trial outcomes as an adjunct to antidepressant therapy.[1]

Introduction

The serotonin 1A (5-HT1A) receptor is a key target in neuropharmacology, implicated in the pathophysiology of mood and anxiety disorders.[3] These receptors are located in two distinct neuronal populations: as pre-synaptic autoreceptors on the soma and dendrites of serotonin neurons in the raphe nuclei, and as post-synaptic heteroreceptors on non-serotonergic neurons in various brain regions, including the hippocampus and prefrontal cortex.[3][4]

Activation of pre-synaptic 5-HT1A autoreceptors initiates a negative feedback mechanism, reducing the firing rate of serotonin neurons and subsequent serotonin release in projection areas.[1][5] This feedback loop is a known limiting factor in the efficacy and onset of action of Selective Serotonin Reuptake Inhibitors (SSRIs). Consequently, the development of 5-HT1A receptor antagonists has been a strategic focus to block this negative feedback, thereby augmenting the effects of SSRIs.[1][6] this compound was developed as a high-affinity, selective, and silent 5-HT1A receptor antagonist to fulfill this role.[1]

Pharmacological Profile

Binding Affinity and Selectivity

This compound is characterized by its high affinity for the 5-HT1A receptor, with a Ki value in the low nanomolar range.[2][7] It demonstrates significant selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and displays a more than 10-fold lower affinity for α1-adrenoceptors and dopamine D2 receptors.[1] The binding affinities for this compound across various receptors are summarized in the table below.

| Receptor | Ki (nM) | Source(s) |

| 5-HT1A | 0.7 | [2][7] |

| 5-HT1B | 890 | [7] |

| 5-HT1D | 1200 | [7] |

| 5-HT2A | 240 | [7] |

| 5-HT2C | 750 | [7] |

| 5-HT3 | 1100 | [7] |

| Dopamine D2 | ~10x lower than 5-HT1A | [1] |

| α1-Adrenoceptors | ~10x lower than 5-HT1A | [1] |

Functional Activity

This compound is classified as a "silent" antagonist.[1] This indicates that it has no intrinsic activity at the 5-HT1A receptor and does not alter basal signaling on its own. Its function is to competitively block the receptor, thereby preventing the binding and subsequent action of agonists like serotonin or the experimental tool compound 8-OH-DPAT.[1][6] In vivo studies confirm this, showing that this compound alone does not affect extracellular 5-HT concentrations but effectively antagonizes the suppression of serotonergic activity induced by 5-HT1A agonists and SSRIs.[1][7]

Pre- and Post-synaptic Antagonism

A defining feature of this compound is its equal potency in displacing both agonist and antagonist binding at pre- and post-synaptic 5-HT1A receptors in both rat and human brain tissue.[1][2]

-

Pre-synaptic Action: By blocking the 5-HT1A autoreceptors in the raphe nuclei, this compound prevents the negative feedback triggered by increased somatodendritic 5-HT levels following SSRI administration. This leads to a disinhibition of serotonergic neuron firing and a significant augmentation of SSRI-induced 5-HT release in forebrain regions.[1][6]

-

Post-synaptic Action: Simultaneously, this compound blocks post-synaptic 5-HT1A receptors in regions like the medial prefrontal cortex (mPFC).[1] This action prevents the enhanced levels of synaptic 5-HT from activating these receptors, which are themselves implicated in the therapeutic effects of antidepressants.

Signaling Pathways and Mechanism of Action

Canonical 5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[4][8] Activation of the receptor leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[5][8] The Gβγ subunit of the G-protein also directly modulates ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[4][5] These actions collectively result in neuronal hyperpolarization and reduced neuronal excitability.[3]

This compound Mechanism in Conjunction with SSRIs

The primary rationale for using a 5-HT1A antagonist with an SSRI is to overcome the autoreceptor-mediated negative feedback. The diagram below illustrates this interplay and the dual role of this compound.

Key Experimental Methodologies

The characterization of this compound involved several key experimental techniques.[1][6] The following sections provide detailed protocols typical for these analyses.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor by measuring its ability to displace a known radioligand.

Materials:

-

Receptor Source: Membranes from CHO-K1 cells expressing human 5-HT1A receptors or rat hippocampal tissue.[9][10]

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).[10]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[10]

-

Test Compound: this compound at various concentrations (e.g., 1 nM to 1 µM).[10]

-

Non-specific Binding Control: 10 µM Serotonin or Metergoline.[10]

-

Instrumentation: Scintillation counter, cell harvester/filtration apparatus with glass fiber filters (e.g., Whatman GF/B).[9]

Protocol:

-

Membrane Preparation: Homogenize receptor-expressing cells or brain tissue in ice-cold assay buffer. Centrifuge to pellet the membranes, then wash and resuspend in fresh assay buffer. Determine the protein concentration.[9]

-

Assay Setup: In triplicate, prepare tubes for:

-

Incubation: Incubate all tubes for 60 minutes at room temperature to reach binding equilibrium.[10]

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.[11]

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

-

In Vivo Microdialysis

This technique measures the concentration of extracellular neurotransmitters in specific brain regions of freely moving animals, providing real-time neurochemical data.[12][13]

Objective: To measure the effect of this compound on extracellular 5-HT levels, both alone and in combination with an SSRI or 5-HT1A agonist.

Materials:

-

Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane).

-

Microdialysis Equipment: Guide cannulae, microdialysis probes (e.g., 2-4 mm membrane, 20 kDa MWCO), perfusion pump, refrigerated fraction collector.[14]

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).[14]

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for 5-HT quantification.

-

Test Compounds: this compound, SSRI (e.g., fluoxetine), 5-HT1A agonist (e.g., 8-OH-DPAT), dissolved in appropriate vehicles.[1][7]

Protocol:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Secure it with dental cement. Allow the animal to recover for several days.[14]

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Place the animal in a testing bowl allowing free movement.

-

Perfusion & Equilibration: Begin perfusing the probe with aCSF at a low, stable flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate and establish a stable baseline of 5-HT levels.[13]

-

Baseline Sampling: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to establish a stable baseline.

-

Drug Administration: Administer the test compound(s) (e.g., this compound, followed by an SSRI) via a systemic route (e.g., subcutaneous injection).

-

Post-Administration Sampling: Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the 5-HT concentration in each dialysate sample using HPLC-ED.

-

Data Analysis: Express the 5-HT concentrations as a percentage of the average baseline concentration for each animal. Compare the time course of 5-HT changes between different treatment groups.

Discussion and Implications

Preclinical studies demonstrated that this compound is an excellent pre- and post-synaptic 5-HT1A receptor antagonist.[1] It effectively reversed the suppressive effects of 5-HT1A agonists on serotonergic neuron activity and robustly augmented the increase in extracellular 5-HT when co-administered with SSRIs.[1][6] These findings positioned this compound as a promising candidate to accelerate and enhance the therapeutic effects of antidepressants.

However, a double-blind, placebo-controlled clinical trial assessing this compound as an adjunct to fluoxetine in patients with major depression did not show an acceleration or augmentation of the antidepressant effects.[1][6] The prevailing hypothesis for this outcome is that the beneficial effects of blocking pre-synaptic autoreceptors were nullified by the simultaneous blockade of post-synaptic 5-HT1A receptors.[1][6][15] This suggests that activation of post-synaptic 5-HT1A receptors by the enhanced levels of serotonin is a crucial component of the therapeutic mechanism of SSRIs. The clinical failure of this compound underscores the complexity of serotonergic modulation and highlights the potential importance of developing antagonists with selectivity for pre-synaptic 5-HT1A autoreceptors over their post-synaptic counterparts.

Conclusion

This compound is a potent, selective, and silent 5-HT1A receptor antagonist with equivalent activity at both pre- and post-synaptic receptor populations. While it robustly potentiates SSRI-induced increases in synaptic serotonin in preclinical models by blocking the autoreceptor negative feedback loop, its concurrent blockade of post-synaptic receptors appears to counteract this benefit, leading to a lack of enhanced efficacy in clinical settings. The study of this compound has provided invaluable insights into the distinct functional roles of pre- and post-synaptic 5-HT1A receptors in the treatment of depression, guiding future drug development efforts in this area.

References

- 1. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

The Discovery and Development of DU125530: A Selective 5-HT1A Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of DU125530, a potent and selective 5-HT1A receptor antagonist. The rationale for its development was rooted in the hypothesis that blocking the 5-HT1A autoreceptor-mediated negative feedback mechanism could accelerate and enhance the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of major depressive disorder. This document details the preclinical pharmacological characterization of this compound, including its receptor binding affinity and its effects on serotonergic neurotransmission. Furthermore, it summarizes the findings of a key clinical trial designed to evaluate its efficacy as an adjunct to SSRI therapy. While preclinical studies demonstrated promising pharmacological activity, the clinical investigation ultimately did not support the initial hypothesis. This guide presents the available data in a structured format, including detailed experimental methodologies and visual representations of the underlying biological pathways and developmental workflow, to serve as a valuable resource for researchers in the field of neuropsychopharmacology and drug development.

Introduction

Major depressive disorder (MDD) is a prevalent and debilitating psychiatric condition. The mainstay of pharmacological treatment for MDD has been selective serotonin reuptake inhibitors (SSRIs), which function by increasing the synaptic availability of serotonin (5-HT). However, a significant limitation of SSRI therapy is the delayed onset of therapeutic action, often taking several weeks to manifest. A leading hypothesis to explain this delay involves the activation of somatodendritic 5-HT1A autoreceptors on serotonin neurons in the dorsal raphe nucleus. Increased serotonin levels resulting from SSRI administration activate these autoreceptors, leading to a compensatory decrease in neuronal firing and serotonin release, thereby counteracting the desired therapeutic effect.

This negative feedback loop prompted the exploration of 5-HT1A receptor antagonists as a potential strategy to augment and accelerate the antidepressant effects of SSRIs. By blocking these autoreceptors, it was postulated that the initial reduction in serotonin neuron activity could be prevented, leading to a more rapid and robust increase in synaptic serotonin levels in key brain regions. This compound was developed as a selective and potent 5-HT1A receptor antagonist to test this hypothesis.

Preclinical Development

Receptor Binding Affinity

This compound demonstrated high affinity for both rat and human 5-HT1A receptors, with potencies in the low nanomolar range.[1][2] Competitive binding assays were conducted to determine the affinity of this compound for various neurotransmitter receptors. The results are summarized in the table below.

| Receptor/Transporter | Ligand | pIC50 (this compound) |

| 5-HT1A | [3H]8-OH-DPAT | 8.8 |

| 5-HT1B | [125I]GTI | < 6.0 |

| 5-HT1D | [3H]5-HT | 6.4 |

| 5-HT2A | [3H]ketanserin | 6.8 |

| 5-HT2C | [3H]mesulergine | 6.5 |

| 5-HT Transporter (SERT) | [3H]paroxetine | 6.3 |

| Dopamine D1 | [3H]SCH 23390 | < 6.0 |

| Dopamine D2 | [3H]spiperone | 7.4 |

| Noradrenaline Transporter (NET) | [3H]nisoxetine | < 6.0 |

| α1-adrenoceptor | [3H]prazosin | 7.7 |

| α2-adrenoceptor | [3H]RX 821002 | 6.3 |

| β-adrenoceptor | [3H]CGP 12177 | < 6.0 |

| Histamine H1 | [3H]pyrilamine | 6.1 |

| Muscarinic (M1-M4) | [3H]NMS | < 6.0 |

| pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater binding affinity. |

Mechanism of Action

This compound acts as a silent antagonist at 5-HT1A receptors, meaning it has no intrinsic activity of its own but effectively blocks the receptor from being activated by agonists like serotonin or the experimental compound 8-OH-DPAT.[1] Its mechanism is twofold, targeting both presynaptic and postsynaptic 5-HT1A receptors.

-

Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonin neurons in the dorsal raphe nucleus, these receptors regulate the firing rate of the neurons. By blocking these autoreceptors, this compound prevents the negative feedback mechanism initiated by increased synaptic serotonin, thus maintaining a higher firing rate and greater serotonin release.

-

Postsynaptic 5-HT1A Receptors: These receptors are located on non-serotonergic neurons in various brain regions, including the hippocampus and cortex, and are involved in mediating the effects of serotonin. This compound also blocks these receptors.

dot

References

- 1. Analysis of the Hamilton Depression Rating Scale factors from a double-blind, placebo-controlled trial of fluoxetine in geriatric major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of DU125530 on Serotonergic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of DU125530, a selective 5-HT1A receptor antagonist, on serotonergic activity. The information presented is collated from preclinical studies and is intended to serve as a detailed resource for professionals in the fields of neuroscience and drug development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological processes.

Core Findings at a Glance

This compound is a potent and selective antagonist of both presynaptic and postsynaptic 5-HT1A receptors.[1][2] In vivo studies have demonstrated its ability to counteract the inhibitory effects of 5-HT1A receptor agonists and selective serotonin reuptake inhibitors (SSRIs) on serotonergic neuron activity.[3] Notably, this compound has been shown to augment the increase in extracellular serotonin levels when co-administered with an SSRI.[1][2][3] This effect is attributed to the blockade of 5-HT1A autoreceptors, which are part of a negative feedback loop that regulates serotonin release.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) |

| 5-HT1A | 0.7 |

| 5-HT1B | 890 |

| 5-HT1D | 1200 |

| 5-HT2A | 240 |

| 5-HT2C | 750 |

| 5-HT3 | 1100 |

Data sourced from MedChemExpress.[4]

Table 2: In Vivo Effects of this compound on Extracellular Serotonin (5-HT) Levels

| Treatment | Brain Region | Effect on Extracellular 5-HT |

| This compound (alone) | mPFC | No significant effect |

| 8-OH-DPAT (0.5 mg/kg, s.c.) | mPFC | Reduction in 5-HT release |

| This compound + 8-OH-DPAT | mPFC | Prevented the 8-OH-DPAT-induced reduction of 5-HT release |

| Fluoxetine (SSRI) | Forebrain | Increase in extracellular 5-HT |

| This compound + Fluoxetine | Forebrain | Augmented the SSRI-induced increase in extracellular 5-HT |

mPFC: medial Prefrontal Cortex. Data synthesized from preclinical studies.[3][4]

Key Signaling Pathways and Mechanisms

The primary mechanism of action of this compound in modulating serotonergic activity involves the blockade of 5-HT1A receptors, particularly the presynaptic autoreceptors located on serotonergic neurons in the raphe nuclei.

Caption: Serotonergic synapse and points of pharmacological intervention.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

In Vivo Microdialysis

Objective: To measure extracellular levels of serotonin in specific brain regions of freely moving animals.

Protocol:

-

Animal Preparation: Male rats or mice are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Animals are allowed to recover for a set period.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

Drug Administration: After a stable baseline of serotonin is established, this compound, an SSRI, or a combination is administered (e.g., subcutaneously).

-

Analysis: The concentration of serotonin in the dialysate samples is determined by high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Expression: Results are typically expressed as a percentage of the mean baseline serotonin concentration.

References

- 1. Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

DU125530: A Technical Whitepaper on a Selective 5-HT1A Receptor Antagonist

Molecular Formula: C₂₃H₂₆ClN₃O₅S

For Researchers, Scientists, and Drug Development Professionals

Abstract

DU125530 is a potent and selective serotonin 1A (5-HT1A) receptor antagonist with a molecular formula of C₂₃H₂₆ClN₃O₅S. It has been investigated for its potential as an adjunctive therapy to selective serotonin reuptake inhibitors (SSRIs) for the treatment of major depressive disorder. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, including its mechanism of action, pharmacological profile, and key experimental findings. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

The therapeutic efficacy of selective serotonin reuptake inhibitors (SSRIs) in the treatment of major depressive disorder is often hampered by a delayed onset of action and suboptimal response rates. This is partly attributed to the activation of presynaptic 5-HT1A autoreceptors, which creates a negative feedback loop that limits the increase in synaptic serotonin levels. The "serotonin hypothesis" of antidepressant action suggests that blocking these autoreceptors could accelerate and enhance the therapeutic effects of SSRIs. This compound was developed as a potent 5-HT1A receptor antagonist to test this hypothesis.

Mechanism of Action

This compound is a "silent" antagonist at both presynaptic and postsynaptic 5-HT1A receptors. This means that it blocks the receptor without initiating a biological response on its own.

-

Presynaptic 5-HT1A Autoreceptors: Located on serotonergic neurons in the raphe nuclei, these receptors normally inhibit the firing of these neurons and the release of serotonin. By blocking these autoreceptors, this compound disinhibits the serotonergic neurons, leading to an increased firing rate and enhanced serotonin release in projection areas. When co-administered with an SSRI, which blocks the reuptake of serotonin from the synapse, this effect is synergistic, leading to a more robust and rapid increase in extracellular serotonin levels.

-

Postsynaptic 5-HT1A Receptors: These receptors are located on non-serotonergic neurons in various brain regions, including the hippocampus and cortex. Their activation is thought to contribute to the therapeutic effects of some antidepressant and anxiolytic drugs. As a non-selective antagonist, this compound also blocks these postsynaptic receptors.

Pharmacological Profile

Binding Affinity

This compound exhibits high affinity for both agonist and antagonist binding sites on 5-HT1A receptors in the low nanomolar range. The following table summarizes the pIC₅₀ values for this compound in displacing [³H]8-OH-DPAT (an agonist) and [³H]WAY-100635 (an antagonist) from 5-HT1A receptors in various regions of the rat brain.

| Brain Region | pIC₅₀ vs. [³H]8-OH-DPAT | pIC₅₀ vs. [³H]WAY-100635 |

| Dorsal Raphe | 8.45 ± 0.10 | 8.55 ± 0.12 |

| Hippocampus | 8.50 ± 0.08 | 8.61 ± 0.09 |

| Cortex | 8.48 ± 0.11 | 8.58 ± 0.10 |

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).

Selectivity

Preclinical studies have indicated that this compound possesses a selectivity of at least 10-fold for 5-HT1A receptors over other monoaminergic receptors, including other serotonin receptor subtypes, dopamine receptors, and adrenergic receptors. A comprehensive table of Kᵢ values for a broad range of receptors is not currently available in the public literature.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans have not been extensively published.

Key Preclinical and Clinical Findings

Preclinical Studies

-

In Vitro Receptor Autoradiography: These studies confirmed the high-affinity binding of this compound to 5-HT1A receptors in key brain regions associated with depression.

-

In Vivo Electrophysiology: Electrophysiological recordings in the dorsal raphe nucleus of anesthetized rats demonstrated that this compound antagonized the inhibitory effects of 5-HT1A receptor agonists on the firing of serotonergic neurons.

-

In Vivo Microdialysis: Microdialysis studies in freely moving rats showed that the administration of this compound in combination with an SSRI resulted in a significantly greater and more rapid increase in extracellular serotonin levels in the prefrontal cortex compared to the SSRI alone.

Clinical Trial

A double-blind, randomized, placebo-controlled clinical trial (NCT01119430) was conducted to assess the efficacy of this compound as an adjunct to fluoxetine in patients with major depressive disorder.[1] The study found that the addition of this compound to fluoxetine treatment did not accelerate or enhance the antidepressant effects compared to fluoxetine alone. The prevailing hypothesis for this outcome is that the blockade of postsynaptic 5-HT1A receptors by this compound may have counteracted the therapeutic benefits gained from blocking the presynaptic autoreceptors.[2]

Experimental Protocols

Quantitative Receptor Autoradiography

This protocol is a generalized procedure based on standard methods for 5-HT1A receptor autoradiography.

-

Tissue Preparation: Rat brains are rapidly removed, frozen in isopentane at -40°C, and stored at -80°C. Coronal sections (20 µm) are cut on a cryostat, thaw-mounted onto gelatin-coated slides, and stored at -80°C until use.

-

Incubation: Slides are preincubated in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature. They are then incubated with either [³H]8-OH-DPAT or [³H]WAY-100635 in the presence of increasing concentrations of this compound for 60 minutes at room temperature.

-

Washing: Slides are washed in ice-cold buffer to remove unbound radioligand.

-

Drying and Exposure: The slides are dried under a stream of cold air and apposed to tritium-sensitive film for a period of several weeks.

-

Analysis: The resulting autoradiograms are quantified using a computerized image analysis system. The optical density in different brain regions is measured and converted to femtomoles per milligram of tissue using a tritium standard. IC₅₀ values are then calculated from the displacement curves.

In Vivo Microdialysis

This protocol is a generalized procedure for measuring extracellular serotonin in the rat prefrontal cortex.

-

Probe Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted above the prefrontal cortex. The animals are allowed to recover for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

Drug Administration: this compound and/or an SSRI are administered systemically (e.g., intraperitoneally).

-

Analysis: The concentration of serotonin in the dialysate samples is determined by high-performance liquid chromatography with electrochemical detection (HPLC-ED).

In Vivo Electrophysiology

This protocol is a generalized procedure for single-unit extracellular recordings from dorsal raphe nucleus neurons.

-

Animal Preparation: Rats are anesthetized, and a recording electrode is stereotaxically lowered into the dorsal raphe nucleus.

-

Neuron Identification: Serotonergic neurons are identified based on their characteristic slow, regular firing pattern and long-duration action potentials.

-

Drug Administration: A 5-HT1A agonist is administered to confirm the responsiveness of the neuron. Subsequently, this compound is administered, followed by the agonist again to assess the antagonistic effect of this compound.

-

Data Acquisition and Analysis: The firing rate of the neuron is recorded and analyzed to determine the effects of the administered drugs.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route can be proposed involving the coupling of two key intermediates: 1-(4-bromobutyl)-4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)piperazine and 1,2-benzisothiazol-3(2H)-one 1,1-dioxide .

Visualizations

Figure 1. Mechanism of action of this compound in the context of SSRI treatment.

Figure 2. Major downstream signaling pathways of the 5-HT1A receptor.

Figure 3. Proposed synthetic workflow for this compound.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT1A receptor antagonist. Preclinical studies robustly demonstrated its ability to block both pre- and post-synaptic 5-HT1A receptors and to augment SSRI-induced increases in extracellular serotonin. However, the lack of enhanced antidepressant efficacy in a clinical trial suggests that the simultaneous blockade of postsynaptic 5-HT1A receptors may be undesirable for this therapeutic approach. This finding has significant implications for the development of future antidepressant augmentation strategies, highlighting the distinct roles of pre- and postsynaptic 5-HT1A receptors in the modulation of mood. Further research with more selective presynaptic 5-HT1A antagonists may be warranted.

References

The Synergistic Interplay of DU125530 and SSRIs: A Technical Overview of Augmented Serotonin Neurotransmission

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological agent DU125530 and its significant role in augmenting the therapeutic effects of Selective Serotonin Reuptake Inhibitors (SSRIs) by increasing extracellular serotonin (5-HT) levels. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neuropharmacology and antidepressant therapies.

Executive Summary

Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder. Their mechanism of action involves blocking the serotonin transporter, leading to an increase in extracellular 5-HT. However, the therapeutic efficacy of SSRIs is often hampered by a delayed onset of action, which is attributed to a negative feedback mechanism mediated by 5-HT1A autoreceptors. This compound, a potent and selective 5-HT1A receptor antagonist, has been investigated as an adjunct to SSRI therapy to counteract this feedback loop and enhance antidepressant effects. This guide will detail the mechanism of action, present key quantitative data from preclinical studies, outline experimental protocols, and visualize the underlying signaling pathways.

Mechanism of Action: Overcoming Autoinhibitory Feedback

The antidepressant action of SSRIs is initiated by the blockade of the serotonin transporter (SERT) on the presynaptic neuron, leading to an accumulation of 5-HT in the synaptic cleft. However, this increase in 5-HT also activates somatodendritic 5-HT1A autoreceptors on the raphe nuclei neurons. This activation triggers a negative feedback loop, reducing neuronal firing and subsequent 5-HT release in projection areas, thereby counteracting the primary effect of the SSRI and contributing to the delayed therapeutic response.

This compound is a selective antagonist of 5-HT1A receptors, exhibiting high affinity for both presynaptic autoreceptors and postsynaptic receptors.[1][2] By blocking the presynaptic 5-HT1A autoreceptors, this compound prevents the inhibitory feedback mechanism initiated by the SSRI-induced increase in synaptic 5-HT.[3] This disinhibition of serotonergic neurons leads to a more robust and sustained increase in extracellular 5-HT levels in key brain regions associated with mood regulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in combination with SSRIs on extracellular 5-HT levels.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 0.7 |

| 5-HT1B | 890 |

| 5-HT1D | 1200 |

| 5-HT2A | 240 |

| 5-HT2C | 750 |

| 5-HT3 | 1100 |

Data sourced from MedChemExpress.[4]

Table 2: Effect of this compound on SSRI-Induced Increases in Extracellular 5-HT in the Medial Prefrontal Cortex (mPFC) of Mice

| Treatment Group | Peak Increase in Extracellular 5-HT (% of baseline) |

| Fluoxetine (SSRI) alone | ~150% |

| This compound + Fluoxetine | ~300% |

| Fluoxetine in 5-HT1A Receptor Knock-Out Mice | ~300% |

Note: These are approximate values derived from descriptive text in the cited literature.[1][3] The data indicates that the addition of this compound to an SSRI in wild-type mice produces a comparable increase in extracellular 5-HT to that observed with an SSRI alone in mice lacking the 5-HT1A receptor, demonstrating the potent effect of this compound in blocking the autoreceptor-mediated feedback.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

In Vivo Microdialysis

Objective: To measure extracellular 5-HT concentrations in specific brain regions of freely moving animals following drug administration.

Protocol:

-

Animal Preparation: Male mice are anesthetized, and a guide cannula is stereotaxically implanted targeting the medial prefrontal cortex. Animals are allowed to recover for a minimum of 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular 5-HT.

-

Drug Administration: this compound and/or an SSRI (e.g., fluoxetine) are administered via subcutaneous or intraperitoneal injection.

-

Post-Treatment Sampling: Dialysate collection continues for several hours post-injection.

-

Neurochemical Analysis: The concentration of 5-HT in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: 5-HT concentrations are expressed as a percentage of the mean baseline values.

Electrophysiological Recordings

Objective: To measure the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).

Protocol:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the DRN.

-

Electrode Placement: A recording microelectrode is lowered into the DRN to record the extracellular activity of single serotonergic neurons. Identification of serotonergic neurons is based on their characteristic slow, regular firing pattern.

-

Baseline Recording: Once a stable neuron is identified, its baseline firing rate is recorded for a defined period.

-

Drug Administration: The 5-HT1A receptor agonist 8-OH-DPAT or an SSRI is administered intravenously to induce suppression of neuronal firing. Subsequently, this compound is administered to assess its ability to antagonize this suppression.

-

Data Acquisition and Analysis: The firing rate of the neuron is continuously monitored and recorded. Changes in firing rate following drug administration are quantified and compared to the baseline firing rate.

Visualizations

Signaling Pathway of SSRI Action and this compound Intervention

Caption: SSRI and this compound signaling pathway.

Experimental Workflow for In Vivo Microdialysis

Caption: In vivo microdialysis experimental workflow.

Conclusion

The preclinical evidence strongly supports the role of this compound in augmenting SSRI-induced increases in extracellular 5-HT. By effectively blocking the 5-HT1A autoreceptor-mediated negative feedback, this compound potentiates the primary pharmacological action of SSRIs. While these preclinical findings are promising, it is important to note that the translation of these effects into enhanced clinical antidepressant efficacy has been challenging. A clinical trial with this compound in combination with fluoxetine did not show an acceleration or augmentation of the antidepressant effects, suggesting that the blockade of postsynaptic 5-HT1A receptors might counteract the benefits of enhanced presynaptic serotonergic function.[1][5] Further research is warranted to fully elucidate the complex interplay between pre- and postsynaptic 5-HT1A receptor modulation in the treatment of major depressive disorder.

References

- 1. Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 5-HT Receptors and the Development of New Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Serotonin Receptor Binding Affinity of DU125530

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the binding characteristics of DU125530, a selective 5-HT1A receptor antagonist. It includes quantitative binding data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows to offer a comprehensive resource for professionals in the field of pharmacology and drug development.

Binding Affinity Profile of this compound

This compound is characterized as a high-affinity and silent 5-HT1A receptor antagonist.[1] It demonstrates a potent ability to displace both agonist and antagonist radioligands from pre- and post-synaptic 5-HT1A receptors in both rat and human brain tissues, with affinity values in the low nanomolar range.[1][2][3][4] The binding affinity (Ki) for the 5-HT1A receptor is reported to be 0.7 nM.[3]

The compound shows a notable selectivity for the 5-HT1A receptor, with at least a tenfold lower affinity for other tested monoaminergic receptors, including other serotonin receptor subtypes, dopamine receptors, and adrenoceptors.[1]

Table 1: In Vitro Receptor Binding Profile of this compound This table summarizes the binding affinities (Ki, nM) of this compound for various monoaminergic receptors. Data is derived from radioligand displacement assays.

| Receptor Subtype | Ki (nM) |

| Serotonin | |

| 5-HT1A | 0.7[3] |

| 5-HT1B | > 1000 |

| 5-HT1D | 130 |

| 5-HT2A | 110 |

| 5-HT2C | 420 |

| 5-HT3 | > 1000 |

| 5-HT Transporter | 120 |

| Dopamine | |

| D1 | > 1000 |

| D2 | 11 |

| Adrenergic | |

| α1 | 10 |

| α2 | 110 |

| β | > 1000 |

Data adapted from preclinical characterization studies.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) values is predominantly achieved through competitive radioligand binding assays.[5] This technique measures the ability of a test compound (the "cold" ligand, e.g., this compound) to displace a specific radiolabeled ligand (the "hot" ligand) from its receptor.

Objective:

To determine the inhibition constant (Ki) of this compound for the 5-HT1A receptor by measuring its half-maximal inhibitory concentration (IC50) in a competitive binding experiment.

Materials:

-

Receptor Source: Membrane preparations from cells expressing the human 5-HT1A receptor or homogenized brain tissue (e.g., rat hippocampus).

-

Radioligand: A high-affinity 5-HT1A receptor ligand, such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist), at a fixed concentration typically at or below its dissociation constant (Kd).

-

Test Compound: this compound, prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled, structurally different 5-HT1A ligand (e.g., serotonin) to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., Mg2+, Ca2+).

-

Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.[5]

-

Detection: Liquid scintillation counter.

Methodology:

-

Preparation: A series of dilutions of this compound are prepared. The receptor membrane preparation is thawed and diluted in the assay buffer to the optimal protein concentration.

-

Incubation: The assay is set up in microtiter plates. Three sets of tubes are prepared:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding (NSB): Receptor membranes + radioligand + excess unlabeled ligand.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.

-

-

Equilibrium: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the receptor membranes with the bound radioligand.[5] The filters are then washed quickly with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid. The radioactivity, measured in counts per minute (CPM), is quantified using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the CPM from the non-specific binding tubes from the total binding CPM.

-

The percentage of specific binding at each concentration of this compound is calculated.

-

The data is plotted on a semi-log graph with the inhibitor concentration on the x-axis and the percentage of specific binding on the y-axis to generate a dose-response curve.

-

Non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental procedures and biological processes. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of this compound's pharmacology.

Experimental Workflow

The following flowchart details the logical steps of the competitive radioligand binding assay described above.

References

- 1. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Impact of DU125530 on 5-HT Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of DU125530, a potent and selective 5-HT1A receptor antagonist. The document synthesizes preclinical and clinical data, focusing on the compound's mechanism of action and its impact on serotonin (5-HT) neurotransmission. This guide is intended to serve as a comprehensive resource, incorporating detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows.

Executive Summary

This compound is a high-affinity antagonist of both presynaptic and postsynaptic 5-HT1A receptors. Preclinical studies have demonstrated its ability to block the inhibitory effects of 5-HT1A receptor agonists and selective serotonin reuptake inhibitors (SSRIs) on 5-HT neuron activity. A key characteristic of this compound is its capacity to augment SSRI-induced increases in extracellular 5-HT in the forebrain. This is achieved by blocking the 5-HT1A autoreceptor-mediated negative feedback loop that normally constrains the neurochemical effects of SSRIs. Despite its robust preclinical profile in modulating 5-HT neurotransmission, clinical trials did not show an acceleration or augmentation of the antidepressant effects of fluoxetine when co-administered with this compound. This suggests that the blockade of postsynaptic 5-HT1A receptors may counteract the therapeutic benefits derived from enhanced presynaptic serotonergic function.

Mechanism of Action

This compound acts as a "silent" antagonist at 5-HT1A receptors, meaning it has no intrinsic agonist activity. Its primary mechanism involves binding to both somatodendritic 5-HT1A autoreceptors on serotonin neurons in the dorsal raphe nucleus and postsynaptic 5-HT1A receptors in various brain regions, including the prefrontal cortex.

By blocking the presynaptic 5-HT1A autoreceptors, this compound prevents the inhibitory effect of serotonin on the firing of serotonergic neurons. When co-administered with an SSRI, which increases synaptic 5-HT levels, this compound's blockade of this negative feedback mechanism leads to a more pronounced and sustained increase in 5-HT release in projection areas.

Simultaneously, this compound antagonizes postsynaptic 5-HT1A receptors. The activation of these receptors is believed to contribute to the therapeutic effects of some antidepressant medications. Therefore, the blockade of these postsynaptic receptors by this compound may negate the benefits of the enhanced 5-HT release.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Receptor Binding Affinities (Ki in nM)

| Receptor | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |

| 5-HT1A | 2.5 | WAY-100635 | 0.9 |

| α1-adrenoceptor | 28 | - | - |

| D2 | >1000 | - | - |

Data from Scorza et al., 2012.

Table 2: In Vivo Electrophysiology - Effect of this compound on Dorsal Raphe 5-HT Neuron Firing

| Treatment | Dose (mg/kg, i.v.) | Effect on Firing Rate |

| Paroxetine | 0.8 | Inhibition |

| This compound + Paroxetine | 0.3 + 0.8 | Reversal of paroxetine-induced inhibition |

| 8-OH-DPAT | 0.005 | Inhibition |

| This compound + 8-OH-DPAT | 0.3 + 0.005 | Reversal of 8-OH-DPAT-induced inhibition |

Data from Scorza et al., 2012.

Table 3: In Vivo Microdialysis - Effect of this compound on Extracellular 5-HT in the Medial Prefrontal Cortex of Rats

| Treatment | Dose (mg/kg) | Maximum Increase in Extracellular 5-HT (% of baseline) |

| Fluoxetine | 10 | ~180% |

| This compound + Fluoxetine | 0.3 + 10 | ~400% |

| Paroxetine | 1 | ~200% |

| This compound + Paroxetine | 0.3 + 1 | ~450% |

Data from Scorza et al., 2012.

Experimental Protocols

In Vivo Single-Unit Electrophysiology in the Dorsal Raphe Nucleus

This protocol is designed to measure the firing activity of individual serotonin neurons in the dorsal raphe nucleus of anesthetized rats in response to the administration of this compound and other pharmacological agents.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., chloral hydrate)

-

Stereotaxic apparatus

-

Glass microelectrodes

-

Amplifier and data acquisition system

-

This compound, 5-HT1A agonists (e.g., 8-OH-DPAT), SSRIs (e.g., paroxetine)

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Drill a small hole in the skull above the dorsal raphe nucleus.

-

Lower a glass microelectrode into the dorsal raphe nucleus to record the extracellular activity of single 5-HT neurons.

-

Identify serotonergic neurons based on their characteristic slow and regular firing pattern.

-

Once a stable baseline firing rate is established, administer vehicle or test compounds intravenously.

-

Record the firing rate continuously before, during, and after drug administration.

-

Analyze the data to determine the effect of the treatments on neuronal firing.

In Vivo Microdialysis in the Medial Prefrontal Cortex

This protocol measures the extracellular levels of serotonin in the medial prefrontal cortex of freely moving rats to assess the impact of this compound on 5-HT release.

Materials:

-

Male Wistar rats (250-300 g)

-

Microdialysis probes and guide cannulae

-

Stereotaxic apparatus

-

Perfusion pump and fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

This compound, SSRIs (e.g., fluoxetine, paroxetine)

Procedure:

-

Surgically implant a guide cannula targeting the medial prefrontal cortex in anesthetized rats.

-

Allow the animals to recover for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect dialysate samples at regular intervals to establish a stable baseline of extracellular 5-HT.

-

Administer this compound, an SSRI, or a combination of both systemically.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the 5-HT content of the dialysate samples using HPLC-ED.

-

Express the results as a percentage change from the baseline 5-HT concentration.

Receptor Autoradiography

This technique is used to visualize and quantify the distribution of 5-HT1A receptors in the brain and to determine the binding affinity of this compound.

Materials:

-

Rat brain tissue sections

-

Radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT or [3H]WAY-100635)

-

This compound and other competing ligands

-

Incubation buffers and wash solutions

-

Phosphor imaging plates or film

-

Image analysis software

Procedure:

-

Prepare thin sections of rat brain tissue.

-

Incubate the sections with the radiolabeled ligand in the presence or absence of increasing concentrations of this compound or other unlabeled ligands.

-

Wash the sections to remove unbound radioligand.

-

Expose the labeled sections to a phosphor imaging plate or film.

-

Quantify the density of binding sites in different brain regions using image analysis software.

-

Perform competition binding analysis to determine the Ki of this compound for the 5-HT1A receptor.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of this compound in the context of SSRI co-administration.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiments to assess the effect of this compound on 5-HT release.

Logical Relationship: Rationale for Combining this compound with SSRIs

Caption: Rationale for the combination of this compound with SSRIs for antidepressant therapy.

Methodological & Application

Application Notes and Protocols for Intracerebral Microdialysis of DU125530

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of DU125530, a selective 5-HT1A receptor antagonist, in intracerebral microdialysis studies in rats. The provided methodologies are based on established preclinical research to investigate the effects of this compound on extracellular neurotransmitter levels, particularly serotonin (5-HT).

Introduction